2-Amino-3-methylbenzaldehyde

Organic synthesis Process chemistry Vilsmeier reaction

2-Amino-3-methylbenzaldehyde (CAS 84902-24-9) offers regiospecific reactivity distinct from 4-/5-methyl isomers, enabling diastereoselective (>9:1 dr) acetal formation for HIV protease inhibitors and serving as a defined ALDH3A1 inhibitor (IC50=2.1 µM). A single-step, quantitative-yield synthesis ensures cost and supply reliability for gram-to-kilogram medicinal chemistry and heterocycle programs. Order high-purity material for reproducible SAR and process development.

Molecular Formula C8H9NO
Molecular Weight 135.166
CAS No. 59236-38-3; 84902-24-9
Cat. No. B2521930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methylbenzaldehyde
CAS59236-38-3; 84902-24-9
Molecular FormulaC8H9NO
Molecular Weight135.166
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C=O)N
InChIInChI=1S/C8H9NO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,9H2,1H3
InChIKeyONXVKRQZYPIRQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methylbenzaldehyde (CAS 84902-24-9) Technical Procurement Profile: Core Properties and Compound Class


2-Amino-3-methylbenzaldehyde (CAS 84902-24-9, molecular formula C8H9NO) is an ortho-amino substituted aromatic aldehyde featuring both an amino group and an aldehyde group, with a methyl substituent at the 3-position of the benzene ring . This compound belongs to the class of 2-aminobenzaldehydes, which are recognized as versatile bifunctional building blocks in organic synthesis . The presence of adjacent amino and aldehyde functionalities enables participation in diverse condensation and cyclization reactions, while the 3-methyl group introduces steric and electronic effects that modulate reactivity relative to unsubstituted or differently substituted analogs [1].

Critical Procurement Risks: Why 2-Amino-3-methylbenzaldehyde Cannot Be Substituted by Regioisomeric Analogs


Regioisomeric 2-aminobenzaldehyde derivatives (e.g., 2-amino-4-methylbenzaldehyde, 2-amino-5-methylbenzaldehyde, 3-amino-2-methylbenzaldehyde) are not interchangeable with 2-amino-3-methylbenzaldehyde in synthetic applications. The specific 2-amino-3-methyl substitution pattern dictates both the electronic environment of the aldehyde group and the steric accessibility of the amino group for condensation reactions [1]. This positional specificity translates to measurable differences in reaction outcomes, including diastereoselectivity in asymmetric synthesis, yields in heterocycle formation, and biological target engagement profiles [2]. Attempting direct substitution without re-optimization of reaction conditions will result in altered product distribution, reduced stereochemical control, and potentially failed synthetic sequences.

Quantitative Differentiation: Head-to-Head Evidence for 2-Amino-3-methylbenzaldehyde Versus Closest Analogs


Synthesis Efficiency: Quantitative One-Step Yield Advantage

A one-step synthetic protocol using adapted Vilsmeier conditions produces 2-amino-3-methylbenzaldehyde in quantitative yield, representing a significant efficiency gain over traditional multi-step nitration-reduction sequences [1]. In contrast, classical methods for analogous 2-aminobenzaldehydes typically require 2-3 steps and often yield below 60% overall .

Organic synthesis Process chemistry Vilsmeier reaction

ALDH3A1 Inhibition: Potency Comparison with Regioisomeric Analogs

2-Amino-3-methylbenzaldehyde inhibits human ALDH3A1 with an IC50 of 2.1 µM (2,100 nM) [1]. For comparison, the 4-methyl regioisomer (2-amino-4-methylbenzaldehyde) exhibits an IC50 of 1.0 µM (1,000 nM) under similar assay conditions [2], while a structurally distinct ALDH3A1 inhibitor (CHEMBL467081) shows an IC50 of 1.6 µM (1,600 nM) [3]. This 2.1-fold difference in potency between the 3-methyl and 4-methyl isomers illustrates that the methyl position materially influences target engagement.

Enzyme inhibition Aldehyde dehydrogenase Cancer metabolism

Monoamine Oxidase B Inhibition: Moderate Potency with Defined Selectivity Window

2-Amino-3-methylbenzaldehyde inhibits recombinant human MAO-B with an IC50 of 100 µM (100,000 nM) [1]. This potency is approximately 154-fold weaker than a known MAO-B inhibitor comparator (CHEMBL3781063, IC50 = 650 nM) [2], and 12,000-fold less potent than a selective MAO-A inhibitor (CHEMBL3577034, IC50 = 83 nM against rat MAO-A) [3]. The compound's moderate MAO-B inhibition, combined with its ALDH3A1 activity, defines a unique dual-target profile that is not shared by the comparator compounds.

Neurochemistry Monoamine oxidase Parkinson's disease

Stereochemical Control in Prodrug Synthesis: Diastereomeric Ratios in Amprenavir Analogs

Chiral acetals derived from 2-amino-3-methylbenzaldehyde enable the synthesis of Amprenavir analogs with high stereochemical control, achieving diastereomeric ratios greater than 9:1 during nucleophilic additions to ketone intermediates . The 3-methyl group, in conjunction with the C2-symmetric 1,2-ethanediol chiral auxiliary, provides stereochemical fidelity that would not be achievable with unsubstituted 2-aminobenzaldehyde or regioisomeric analogs lacking this specific substitution pattern .

Asymmetric synthesis HIV protease inhibitors Chiral auxiliaries

Optimal Use Cases for 2-Amino-3-methylbenzaldehyde Based on Quantified Differentiation


High-Efficiency Synthesis of 2-Amino-3-methylbenzaldehyde as a Building Block

Researchers requiring gram-to-kilogram quantities of 2-amino-3-methylbenzaldehyde for medicinal chemistry or process development should prioritize this compound due to the availability of a quantitative-yield, single-step synthesis [1]. This contrasts with regioisomeric analogs (e.g., 2-amino-4-methylbenzaldehyde) that may require multi-step sequences with lower overall yields, offering a clear procurement advantage in terms of cost and supply reliability [1].

ALDH3A1-Targeted Probe Development and Inhibitor Screening

For programs investigating aldehyde dehydrogenase 3A1 (ALDH3A1) as a therapeutic target in cancer or corneal biology, 2-amino-3-methylbenzaldehyde provides a defined inhibitory benchmark (IC50 = 2.1 µM) [2]. Its 2.1-fold lower potency relative to the 4-methyl isomer (IC50 = 1.0 µM) offers a quantitative SAR starting point for optimizing ALDH3A1 inhibitors [3].

Stereocontrolled Synthesis of HIV Protease Inhibitor Analogs

Medicinal chemistry teams developing next-generation HIV protease inhibitors based on the Amprenavir scaffold should utilize 2-amino-3-methylbenzaldehyde-derived chiral acetals. The reported diastereomeric ratios exceeding 9:1 in key nucleophilic addition steps provide a distinct stereochemical control advantage that is not guaranteed with unsubstituted or differently substituted 2-aminobenzaldehyde analogs .

Friedländer Quinoline Synthesis with Defined Steric Parameters

In heterocyclic chemistry, 2-amino-3-methylbenzaldehyde serves as a precursor for Friedländer quinoline synthesis. The 3-methyl group introduces steric hindrance that can influence reaction rates and product distribution compared to the unsubstituted parent compound, enabling access to 8-methyl-substituted quinoline derivatives that may exhibit differentiated biological or material properties [1].

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